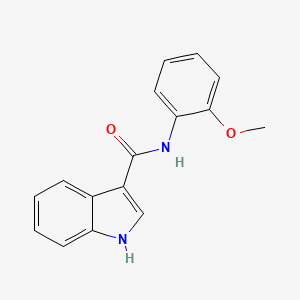

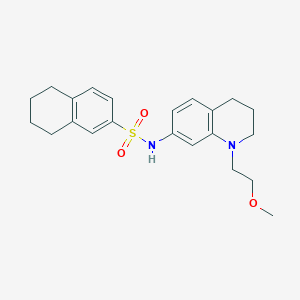

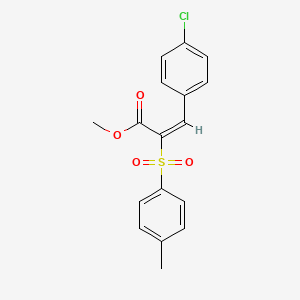

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” is a complex organic compound. Based on its name, it likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of precursors with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving precursors, demonstrating the feasibility of generating complex structures through condensation reactions .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis

Compounds similar to “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.科学的研究の応用

Leishmaniasis Treatment

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been studied for its potential use in the treatment of leishmaniasis . It has shown to have an IC50 value in the micromolar range against L. mexicana, a parasite that causes leishmaniasis . The compound also inhibited 68.27% of the activity of recombinant L. mexicana arginase .

Inducing Parasite Apoptosis

The compound has been found to trigger the production of reactive oxygen species (ROS) and induce apoptosis in parasites . This could potentially be used to develop new treatments for parasitic infections .

In Vivo Leishmanicidal Activity

Studies have shown that “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has in vivo leishmanicidal activity . It reduced 71% of the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis .

Ultrastructural Changes in Parasites

The compound induces several ultrastructural changes in parasites, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . These changes could potentially be exploited for the development of new antiparasitic drugs .

Fluorescent Probe for Nickel Ions

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been used as a fluorescent probe for the selective detection of Ni2+ in mixed aqueous-organic solution . This could be useful in environmental monitoring and biomedical research .

In Vitro Monitoring of Nickel Ions

The compound has been explored for its applicability in in vitro monitoring of nickel ions inside living cells using L-929 cells . This could potentially be used in studies investigating the role of nickel ions in biological processes .

作用機序

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .

Mode of Action

The exact mode of action of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is not well-documentedRelated compounds have been shown to induce changes in cellular structures and functions .

Biochemical Pathways

Similar compounds have been reported to influence various metabolic pathways .

Pharmacokinetics

Related compounds have been shown to exhibit certain pharmacokinetic properties, such as metabolic stability and solubility .

Result of Action

Related compounds have been shown to induce changes in cellular structures and functions, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyphenyl)-1H-indole-3-carboxamide. For instance, the compound’s metabolism can be influenced by enzymes such as Cytochrome P450, which can be affected by various environmental factors .

Safety and Hazards

将来の方向性

The development of new drugs and the identification of new targets are urgently needed due to the adverse side effects and drug resistance of currently available treatments. Therefore, compounds like “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” could potentially be explored for their therapeutic potential .

特性

IUPAC Name |

N-(2-methoxyphenyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFDFZJLNWVOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methoxyphenyl)-1H-indole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

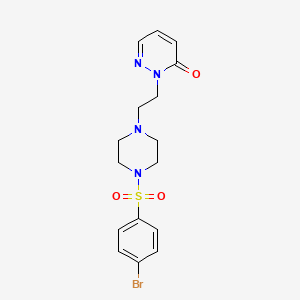

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)

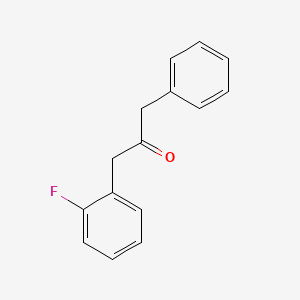

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2915775.png)

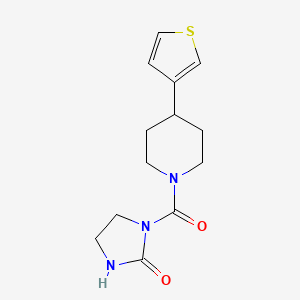

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)